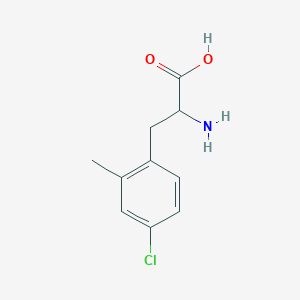

2-Amino-3-(4-chloro-2-methylphenyl)propanoic acid

Description

2-Amino-3-(4-chloro-2-methylphenyl)propanoic acid is a synthetic α-amino acid derivative characterized by a propanoic acid backbone substituted with an amino group at the second carbon and a 4-chloro-2-methylphenyl group at the third carbon. This structure confers unique physicochemical properties, including moderate lipophilicity due to the chloro and methyl substituents, which may influence bioavailability and target binding in biological systems.

Properties

IUPAC Name |

2-amino-3-(4-chloro-2-methylphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c1-6-4-8(11)3-2-7(6)5-9(12)10(13)14/h2-4,9H,5,12H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOPMBDAOMZVFGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(4-chloro-2-methylphenyl)propanoic acid typically involves the following steps:

Starting Material: The synthesis begins with the commercially available 4-chloro-2-methylbenzaldehyde.

Formation of Intermediate: The aldehyde undergoes a condensation reaction with nitromethane in the presence of a base to form a nitroalkene intermediate.

Reduction: The nitro group is then reduced to an amine using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

Hydrolysis: The resulting amine is hydrolyzed to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(4-chloro-2-methylphenyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitroso or nitro derivative.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of various substituted phenylalanine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have indicated that derivatives of 2-amino-3-(4-chloro-2-methylphenyl)propanoic acid exhibit promising anticancer properties. For instance, compounds synthesized from this scaffold have shown significant antiproliferative activity against various cancer cell lines, including HeLa cells. The reported IC50 values for these compounds range from 0.69 to 11 µM, demonstrating efficacy comparable to standard chemotherapeutic agents like doxorubicin (IC50 = 2.29 µM) .

1.2 Mechanism of Action

The anticancer activity is attributed to the ability of these compounds to inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival. The structure of these compounds allows them to mimic peptide inhibitors, enhancing their suitability for pharmaceutical development .

1.3 Antioxidant Properties

In addition to anticancer effects, some derivatives have also demonstrated antioxidant properties, which are vital for mitigating oxidative stress in cancer cells. For example, certain compounds reduced cell viability in A549 lung cancer cells and exhibited potent antioxidant activity in assays measuring DPPH radical scavenging .

Antimicrobial Applications

2.1 Broad-Spectrum Antimicrobial Activity

The compound has been investigated for its antimicrobial properties against multidrug-resistant pathogens. Recent research highlights the effectiveness of derivatives against bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis, with minimum inhibitory concentration (MIC) values ranging from 0.5 to 64 µg/mL .

2.2 Targeting Drug-Resistant Strains

The urgency to develop new antimicrobial agents is underscored by the increasing prevalence of drug-resistant infections globally. Compounds derived from this compound have been identified as potential candidates for further development due to their broad-spectrum activity against resistant strains .

Agricultural Applications

3.1 Herbicide Development

The compound is also relevant in agricultural chemistry, particularly as a precursor for developing herbicides targeting dicotyledonous weeds. Its derivatives have been formulated into herbicides like MCPA (4-chloro-2-methylphenoxyacetic acid), which are widely used for weed control in cereals and grasslands . The effectiveness of these herbicides is attributed to their ability to disrupt plant growth through hormonal pathways.

Summary of Key Findings

Mechanism of Action

The mechanism of action of 2-Amino-3-(4-chloro-2-methylphenyl)propanoic acid involves its interaction with specific molecular targets:

Enzyme Inhibition: It inhibits aminopeptidases, enzymes responsible for cleaving peptide bonds at the N-terminus of proteins.

Neurotransmitter Modulation: It interacts with neurotransmitter receptors, potentially modulating their activity and influencing brain function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Amino-2-(4-chloro-2-methylphenyl)acetic Acid

- Structure: Differs in the shorter acetic acid backbone (C2 vs. C3) and amino group position.

- Key Differences: Reduced steric hindrance due to the shorter chain. Molecular formula: C8H9BrClNO2 vs. C10H12ClNO2 for the target compound.

- Implications : The acetic acid variant may exhibit lower metabolic stability and altered pharmacokinetics due to structural compactness .

2-AMINO-3-[4-(4-METHYLPHENYL)PHENYL]PROPANOIC ACID (CAS 1259956-54-1)

- Structure: Features a biphenyl group (4-methylphenyl-substituted phenyl) instead of a monosubstituted phenyl.

- Key Differences :

- Increased molecular weight (255.31 g/mol vs. 213.66 g/mol) and lipophilicity (LogP ~1.48 vs. ~1.2 estimated for the target).

- Implications : Enhanced hydrophobic interactions may improve binding to aromatic-rich targets but reduce aqueous solubility .

2-Amino-3-(4-fluorophenyl)-2-methylpropanoic Acid (CAS 16855-12-2)

- Structure : Substitutes 4-fluorophenyl for 4-chloro-2-methylphenyl and adds a methyl group at C2.

- Key Differences :

- Fluorine’s electronegativity vs. chlorine’s polarizability.

- Steric effects from the C2 methyl group.

- Implications : Fluorine may enhance metabolic stability, while the methyl group could restrict conformational flexibility, impacting target selectivity .

Thiazole-Containing Analogs (e.g., Compound 5c from )

- Structure: Incorporates a thiazole ring linked via an aminophenyl group.

- Key Differences :

- Heterocyclic moiety introduces hydrogen-bonding and π-π stacking capabilities.

- Implications : Demonstrated antimycobacterial activity (MIC 3 μg/mL against M. tuberculosis), suggesting that heterocyclic extensions enhance antimicrobial potency compared to the parent phenylalanine scaffold .

2-Amino-3-(4-hydroxy-3-nitrophenyl)propanoic Acid (CAS 3604-79-3)

- Structure : Nitro and hydroxyl groups replace chloro and methyl substituents.

- Key Differences :

- Nitro group increases electron-withdrawing effects, while hydroxyl enhances hydrophilicity.

- Implications: Higher polarity may reduce membrane permeability but improve solubility for intravenous applications .

Biological Activity

2-Amino-3-(4-chloro-2-methylphenyl)propanoic acid, a derivative of phenylalanine, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features an amino group and a propanoic acid moiety, which are critical for its interaction with biological systems. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of the 4-chloro and 2-methyl substituents on the phenyl ring enhances its reactivity and potential interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of this compound can inhibit the growth of several bacterial strains, indicating potential as an antibacterial agent.

- Anticancer Properties : Preliminary investigations suggest that this compound may possess anticancer properties, particularly against certain cancer cell lines.

- Enzyme Modulation : The compound may interact with specific enzymes or receptors, potentially leading to enzyme inhibition or activation, which is vital for therapeutic applications.

Antimicrobial Activity

A study evaluated the antibacterial effects of various compounds related to this compound against common pathogens. The Minimum Inhibitory Concentration (MIC) values were determined for several strains:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Escherichia coli | 0.0048 |

| Staphylococcus aureus | 0.0195 |

| Bacillus subtilis | 0.0098 |

| Candida albicans | 0.039 |

These results demonstrate significant antimicrobial potential, particularly against Gram-positive bacteria and fungi .

Anticancer Activity

Research focusing on the anticancer properties of similar compounds revealed that derivatives of this compound could reduce cell viability in cancer models. For instance, compounds showed a reduction in viability of A549 lung cancer cells by up to 50% under certain conditions:

| Compound | Cell Viability Reduction (%) |

|---|---|

| Compound A | 52.4 |

| Compound B | 57.8 |

| Compound C | 31.2 |

These findings suggest that structural modifications can enhance anticancer activity, emphasizing the importance of further studies to optimize these compounds for therapeutic use .

Case Studies

- Study on Antibacterial Effects : A recent investigation into the antibacterial properties of phenylalanine derivatives highlighted the role of halogen substitutions in enhancing activity against resistant bacterial strains. The presence of chlorine was particularly noted for increasing efficacy against E. coli and S. aureus .

- In Vivo Anticancer Studies : In vivo experiments demonstrated that specific derivatives could inhibit tumor growth in xenograft models, suggesting a promising avenue for further research into their mechanisms and potential clinical applications .

Q & A

Basic: What are the recommended synthetic routes for 2-amino-3-(4-chloro-2-methylphenyl)propanoic acid?

Methodological Answer:

While direct synthesis protocols for this compound are not explicitly documented in available literature, analogous chlorinated phenylalanine derivatives (e.g., 2-amino-3-(2-chlorophenyl)propanoic acid) suggest a multi-step approach involving:

Friedel-Crafts alkylation to introduce the 4-chloro-2-methylphenyl group to a propanoic acid backbone.

Enantioselective amination using chiral catalysts to control stereochemistry, critical for biological activity studies .

Purification via recrystallization or preparative HPLC with a C18 column and acidic mobile phase (e.g., 0.1% TFA in water/acetonitrile) to isolate the target compound .

Key Consideration: Monitor reaction intermediates using LC-MS to confirm regioselectivity of the chloro-methyl substitution .

Basic: How should researchers characterize the purity and structure of this compound?

Methodological Answer:

Use a combination of:

- High-Resolution Mass Spectrometry (HRMS) to confirm molecular formula (C₁₀H₁₂ClNO₂).

- ¹H/¹³C NMR to verify the aromatic substitution pattern (e.g., integration of methyl and chloro groups at the 2- and 4-positions of the phenyl ring) .

- Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA) to resolve enantiomers, as racemization is common in amino acid derivatives .

Data Validation: Compare retention times and spectral data with structurally similar compounds like 2-amino-3-(4-hydroxyphenyl)propanoic acid (tyrosine derivatives) .

Advanced: What experimental strategies address discrepancies in reported bioactivity data for this compound?

Methodological Answer:

Contradictions in bioactivity (e.g., enzyme inhibition vs. agonist effects) may arise from:

Stereochemical impurities : Validate enantiopurity using polarimetry and circular dichroism (CD) spectroscopy .

Solvent-dependent conformation : Perform molecular dynamics simulations to assess how aqueous vs. lipid environments affect the compound’s binding affinity .

Batch variability : Implement quality control via differential scanning calorimetry (DSC) to detect polymorphic forms affecting solubility .

Case Study: For analogous carcinogenic phenoxypropanoic acids (e.g., 2-(4-chloro-2-methylphenoxy)propanoic acid), batch-to-batch purity differences altered toxicity profiles by >30% .

Advanced: How does the sodium ion adduct formation of this compound influence its mass spectral analysis?

Methodological Answer:

Sodium adducts ([M+Na]⁺) are common in ESI-MS for amino acids. To mitigate adduct interference:

Use post-column infusion of ammonium acetate (10 mM) to promote [M+NH₄]⁺ or [M-H]⁻ ions, reducing sodium adduct dominance .

Calculate adduct stability using collision-induced dissociation (CID) energy ramps. For example, sodium adducts of tyrosine derivatives require ~30 eV for fragmentation, compared to ~15 eV for protonated ions .

Thermodynamic Data:

| Adduct Type | ΔrH° (kJ/mol) | Method | Reference |

|---|---|---|---|

| [M+Na]⁺ | 201 | CIDC |

Basic: What safety protocols are critical for handling this compound?

Methodological Answer:

Based on structurally related chlorinated aromatic compounds:

Personal Protective Equipment (PPE) : Use nitrile gloves and fume hoods to prevent dermal absorption, as chlorinated phenols are known skin penetrants .

Carcinogenicity Mitigation : Adhere to ALARA (As Low As Reasonably Achievable) exposure limits. Monitor airborne concentrations via GC-MS with a detection limit of 0.1 ppm .

Waste Disposal : Neutralize acidic byproducts with calcium carbonate before incineration to avoid dioxin formation .

Regulatory Note : No occupational exposure limits exist for this compound, but the EPA classifies similar chlorinated aromatics as Group C carcinogens .

Advanced: How can researchers optimize enantiomeric resolution for this compound?

Methodological Answer:

Chiral Stationary Phases : Use cellulose tris(3,5-dimethylphenylcarbamate) columns with hexane:isopropanol (90:10) + 0.1% diethylamine for baseline separation .

Dynamic Kinetic Resolution : Employ enzymatic catalysts (e.g., lipase B) to racemize undesired enantiomers during synthesis, achieving >99% ee .

Crystallization-Induced Asymmetric Transformation : Seed supersaturated solutions with the desired enantiomer to shift equilibrium .

Success Metric : Enantiomeric excess (ee) ≥98% confirmed by chiral HPLC and optical rotation ([α]D²⁵ = ±15° for analogous compounds) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.